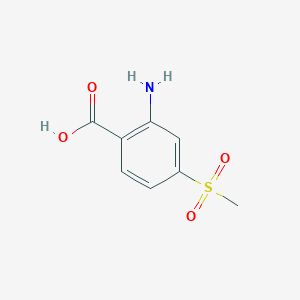

2-Amino-4-(methylsulfonyl)benzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOGGDGNOLZBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375512 | |

| Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393085-45-5 | |

| Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Core Moiety for Novel Insecticides

An In-Depth Technical Guide to 2-Amino-4-(methylsulfonyl)benzoic Acid: Synthesis, Properties, and Applications in Ryanodine Receptor Modulation

Executive Summary: this compound (CAS No. 393085-45-5) is a pivotal chemical intermediate, primarily recognized for its role as a foundational building block in the synthesis of a novel class of anthranilic diamide insecticides.[1] These insecticides exhibit potent and selective activation of insect ryanodine receptors, a critical component of calcium regulation in muscle cells, leading to a unique mode of action for pest control.[2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis workflow, its mechanism-driven application, and essential safety protocols.

The landscape of agrochemical research is continually driven by the need for insecticides with novel modes of action to combat the development of resistance.[2] this compound has emerged as a critical precursor in this field. Its unique trifunctional structure—an aromatic ring substituted with an amine, a carboxylic acid, and a methylsulfonyl group—makes it an ideal scaffold for constructing complex molecules like chlorantraniliprole and cyantraniliprole.[3][4] These second-generation anthranilic diamide insecticides are renowned for their exceptional potency and selectivity against a spectrum of lepidopteran pests.[1][5] Their mechanism, the targeted activation of insect ryanodine receptors (RyRs), induces uncontrolled calcium release from internal stores, leading to muscle paralysis and cessation of feeding in target pests.[2] Understanding the synthesis and properties of this compound is therefore fundamental for chemists and biologists working on the development of next-generation crop protection agents.

Physicochemical and Structural Characteristics

A precise understanding of the chemical and physical properties of this compound is crucial for its handling, reaction optimization, and analytical characterization.

Chemical Identifiers

The compound is uniquely identified by the following descriptors.

| Identifier | Value |

| CAS Number | 393085-45-5[6][7] |

| Molecular Formula | C₈H₉NO₄S[8][9] |

| Molecular Weight | 215.23 g/mol [8][9] |

| IUPAC Name | 2-amino-4-methylsulfonylbenzoic acid[8] |

| Synonyms | AMBA, 3-Amino-4-carboxyphenyl methyl sulfone[8] |

| InChI Key | KFOGGDGNOLZBNY-UHFFFAOYSA-N[9] |

| Canonical SMILES | CS(=O)(=O)c1ccc(c(N)c1)C(O)=O[9] |

Physical Properties

While extensive experimental data is not publicly available, the following table includes known and predicted physical properties.

| Property | Value/Description |

| Appearance | Solid form[9] |

| Melting Point | 211-212 °C (for the related 2-nitro precursor)[10] |

| Boiling Point | 497.8±45.0 °C (Predicted)[10] |

| Density | 1.576 g/cm³ (Predicted)[10] |

| pKa | 1.51±0.25 (Predicted for the carboxylic acid)[10] |

| Storage | Room temperature, protected from light, under inert gas (Argon)[7] |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and documented pathway involves the synthesis of its nitro-analogue, 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA), followed by a selective reduction of the nitro group.[10][11]

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via NMSBA Intermediate

This protocol is a synthesized methodology based on established chemical transformations for similar substrates.[10][11]

Part A: Oxidation of 2-Nitro-4-methylsulfonyltoluene to NMSBA

-

Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 80 g of concentrated sulfuric acid.

-

Addition of Starting Material: While stirring, slowly add 8.8 g (0.04 mol) of 2-Nitro-4-methylsulfonyltoluene. Heat the mixture to 60°C to ensure complete dissolution.

-

Catalyst and Oxidant Addition: Add a catalytic amount of CuO/Al₂O₃. Subsequently, add 22.2 g (0.28 mol) of 45% hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature between 60-65°C. The addition of an oxidizing agent is the critical step to convert the toluene's methyl group into a carboxylic acid.

-

Reaction Monitoring: Stir the mixture vigorously at 60-65°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into an equal volume of ice-cold water to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product, 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA), should be a pale yellow crystal. A yield of approximately 73-78% can be expected.[11]

Part B: Reduction of NMSBA to this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve the synthesized NMSBA (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst is crucial for the selective reduction of the nitro group without affecting the carboxylic acid or sulfonyl groups.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain the hydrogen pressure (typically 1-3 atm) and stir the reaction at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Core Application: Synthesis of Ryanodine Receptor Activators

The primary and most significant application of this compound is its use as a key building block in the synthesis of anthranilic diamide insecticides.[5] It serves as the starting acid component which, after conversion to an acyl chloride or activation with a coupling agent, is reacted with a substituted aniline derivative to form the core diamide structure.

Mechanism of Action of Derived Anthranilic Diamides

Anthranilic diamides synthesized from this precursor act as potent activators of insect ryanodine receptors (RyRs).[2] These receptors are large-conductance calcium channels located on the sarcoplasmic reticulum of muscle cells.[12]

-

Binding and Activation: The diamide insecticide binds to a specific site on the insect RyR, which is distinct from the binding site of ryanodine itself.[2][5] This binding event locks the channel in an open conformation.

-

Uncontrolled Calcium Release: The persistently open channel leads to an uncontrolled and sustained release of stored Ca²⁺ ions from the sarcoplasmic reticulum into the cytoplasm.[2]

-

Physiological Effect: This disruption of intracellular calcium homeostasis causes impaired muscle regulation, leading to rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, death of the insect.[3]

-

Selectivity: A key advantage of these compounds is their high selectivity for insect RyRs over mammalian isoforms (over 500-fold), which contributes to their favorable safety profile for non-target organisms.[5]

Caption: Mechanism of action of anthranilic diamide insecticides on insect ryanodine receptors.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[9]

| Hazard Classification | GHS Code | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled.[9] |

| Skin Irritation | H315 | Causes skin irritation.[9] |

| Eye Irritation | H319 | Causes serious eye irritation.[9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[9] |

| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects.[9] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.[9]

Conclusion

This compound is a specialty chemical of high importance in the field of modern agrochemistry. Its role as a non-negotiable precursor to a leading class of insecticides underscores the value of understanding its fundamental chemistry. This guide has provided an in-depth look at its properties, a plausible and detailed synthesis protocol, and the critical mechanism of action it enables in its downstream products. For researchers in crop protection and medicinal chemistry, a thorough grasp of this molecule's characteristics is a key enabler for innovation and the development of effective and selective chemical solutions.

References

- Corteva Agriscience. (n.d.). Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators.

- Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

- Google Patents. (n.d.). CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester.

- ResearchGate. (2025). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation.

- ResearchGate. (2025). A Retrospective Look at Anthranilic Diamide Insecticides: Discovery and Lead Optimization to Chlorantraniliprole and Cyantraniliprole.

- PubMed. (n.d.). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole.

- ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide.

- PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid.

- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.

- PubChem. (n.d.). 2-Amino-4-methylsulfonylbenzoic acid.

- Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.

- Amerigo Scientific. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-amino-4-methyl- (CAS 2305-36-4).

- PubMed. (n.d.). Amino acid residues Gln4020 and Lys4021 of the ryanodine receptor type 1 are required for activation by 4-chloro-m-cresol.

- PubMed Central. (n.d.). Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1.

- Journal of General Physiology. (n.d.). The structural basis of ryanodine receptor ion channel function.

- BioMed Research International. (n.d.). Both Basic and Acidic Amino Acid Residues of IpTxa Are Involved in Triggering Substate of RyR1.

- PubMed Central. (n.d.). Ryanodine receptors.

Sources

- 1. Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Nitro-4-methylsulfonylbenzoic acid | 110964-79-9 [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. The structural basis of ryanodine receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Amino-4-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. This document is designed to be a practical resource for laboratory professionals, offering not only data but also the scientific rationale behind the experimental determination of these properties.

Introduction

This compound, with the CAS Number 393085-45-5, is a substituted benzoic acid derivative.[1][2] Its structure, featuring an amine, a carboxylic acid, and a methylsulfonyl group, imparts a unique combination of properties that make it a valuable building block in the synthesis of complex molecules.[3] Notably, it is a reagent used in the synthesis of anthranilic diamides, which are potential activators of ryanodine receptors. It is also known as an environmental transformation product of the herbicide mesotrione.[4] Understanding its physical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery.

Molecular and Chemical Identity

A foundational understanding of a molecule begins with its basic chemical identity.

| Identifier | Value | Source |

| CAS Number | 393085-45-5 | [1][2] |

| Molecular Formula | C₈H₉NO₄S | [1][3] |

| Molecular Weight | 215.23 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | AMBA, Mesotrione metabolite AMBA | [4] |

The structural arrangement of this compound is key to its reactivity and physical behavior. The presence of both a hydrogen bond donor (amine and carboxylic acid) and acceptor (sulfone and carbonyl) functionalities suggests the potential for strong intermolecular interactions, which will be reflected in its melting point and solubility.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted due to a lack of publicly available experimental data.

| Property | Value | Notes | Source |

| Physical State | Solid, White | [5] | |

| Melting Point | Not available | Experimental data is not readily available. | |

| Boiling Point | 493.5°C at 760 mmHg | Predicted value. | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | Further quantitative data is needed. | [5] |

| pKa | 4.24 ± 0.10 | Predicted value. | [5] |

Solubility Profile

The observed slight solubility in polar aprotic (DMSO) and polar protic (methanol) solvents is consistent with the molecule's structure. The presence of polar functional groups allows for interaction with polar solvents. However, the aromatic ring contributes to a degree of lipophilicity, which may limit solubility in highly polar solvents like water. For drug development purposes, a more detailed solubility assessment in a range of pharmaceutically relevant solvents and buffers would be a critical next step.

Acidity (pKa)

The predicted pKa of 4.24 is primarily attributed to the carboxylic acid group.[5] This value is in the expected range for a benzoic acid derivative. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating amino group will influence the acidity of the carboxylic acid and the basicity of the amine. An experimental determination of the pKa is crucial for understanding its ionization state at different physiological pH values, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Property Determination

To empower researchers, this section provides standardized, step-by-step protocols for the experimental determination of key physical properties.

Protocol 1: Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement at least twice to ensure reproducibility.

-

Caption: Workflow for melting point determination.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

Rationale: The pKa of a compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. The absorbance of the acidic and basic forms of the molecule will differ, and the inflection point of the absorbance vs. pH curve corresponds to the pKa.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter, calibrated

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

A series of buffers covering a pH range of approximately 2 to 12

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, in which it is known to be slightly soluble).

-

Sample Preparation: For each buffer solution, prepare a sample by diluting a small, precise volume of the stock solution into the buffer. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

UV-Vis Measurement:

-

Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.

-

Identify the wavelength(s) of maximum absorbance difference between the highly acidic and highly basic solutions.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer solution.

-

Fit the data to the Henderson-Hasselbalch equation or determine the pKa from the inflection point of the resulting sigmoidal curve. The pH at which the absorbance is halfway between the minimum and maximum absorbance is the pKa.

-

Spectroscopic Data (Predicted and Analogous)

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The chemical shift of the amine protons can be broad and variable depending on the solvent and concentration. The methyl protons should appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and their chemical shifts will be influenced by the electronic effects of the substituents. The methyl carbon of the sulfonyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

-

S=O stretch (sulfonyl): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-N stretch: In the region of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (215.23). Common fragmentation patterns for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45). The fragmentation of the methylsulfonyl group could also lead to characteristic fragment ions.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[4]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[2]

Conclusion and Future Directions

This compound is a molecule with significant potential in synthetic chemistry. This guide has summarized its known and predicted physical properties and provided standardized protocols for their experimental determination. A critical next step for the research community is the experimental validation of the predicted properties, particularly the melting point and pKa, and a more thorough characterization of its solubility profile. Furthermore, obtaining and publishing high-resolution NMR, IR, and mass spectra would be invaluable for its unambiguous identification and quality control in future applications. This foundational data will undoubtedly accelerate its use in the development of novel chemical entities.

References

- This compound. Amerigo Scientific. [Link]

- Supporting information. The Royal Society of Chemistry. [Link]

- This compound. PubChem. [Link]

- Benzoic acid, 2-amino-4-methyl-. NIST WebBook. [Link]

- Mass Spectrometry - Fragmentation P

- 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. [Link]

- mass spectra - fragmentation p

- 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

- 2-amino-4-methylsulfonylbenzoic acid (C8H9NO4S). PubChemLite. [Link]

- Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.

- Certificate of analysis. Thermo Fisher Scientific. [Link]

- Certificate of analysis. Thermo Fisher Scientific. [Link]

- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]

- 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-AMINO-4-(METHYLSULFONYL)BENZOICACID | 393085-45-5 [chemicalbook.com]

- 4. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-4-(METHYLSULFONYL)BENZOICACID CAS#: 393085-45-5 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Amino-4-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-(methylsulfonyl)benzoic acid, a key chemical intermediate with significant applications in medicinal chemistry and agrochemical synthesis. This document delves into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its role as a crucial building block, particularly in the development of ryanodine receptor modulators.

Introduction: Unveiling a Versatile Scaffold

This compound, also known by its synonyms 3-Amino-4-carboxyphenyl methyl sulfone and as a metabolite of the herbicide Mesotrione (AMBA), is an anthranilic acid derivative.[1] Its structure, featuring an amino group and a carboxylic acid ortho to each other on a benzene ring, coupled with a strongly electron-withdrawing methylsulfonyl group at the para position, bestows it with unique chemical reactivity and potential for diverse biological activities. This guide will elucidate the fundamental characteristics and practical applications of this compound, providing researchers and drug development professionals with the necessary insights for its effective utilization.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics.

Chemical Structure

The molecular structure consists of a benzoic acid backbone with an amino group at the 2-position and a methylsulfonyl group at the 4-position.

graph "2-Amino-4-(methylsulfonyl)benzoic_acid" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

}

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methyl protons of the sulfonyl group, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The amino protons will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent. The methyl protons of the sulfonyl group will be a sharp singlet, likely downfield due to the electron-withdrawing nature of the sulfonyl group. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region (110-150 ppm), with their chemical shifts influenced by the attached functional groups. The methyl carbon of the sulfonyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) N-H stretch (amine) 3300-3500 (two bands) O-H stretch (carboxylic acid) 2500-3300 (broad) C=O stretch (carboxylic acid) 1680-1710 S=O stretch (sulfonyl) 1300-1350 and 1140-1160 (two bands) Aromatic C-H stretch ~3000-3100 Aromatic C=C stretch ~1450-1600

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (215.23). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃), or the entire methylsulfonyl group (-SO₂CH₃).

Applications in Drug Discovery and Agrochemicals

The primary interest in this compound stems from its utility as a building block in the synthesis of biologically active molecules.

Ryanodine Receptor Modulators

This compound is a key intermediate in the synthesis of a class of insecticides known as anthranilic diamides.[2] These synthetic molecules act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction.[3] The unregulated activation of these channels by anthranilic diamides leads to uncontrolled calcium release from the sarcoplasmic reticulum, resulting in muscle paralysis and eventual death of the insect.

The this compound moiety forms the core scaffold of these insecticides. Structure-activity relationship (SAR) studies have indicated that the specific substitution pattern on the anthranilic acid ring is critical for potent activity.[3] The amino and carboxyl groups are essential for binding to the receptor, while the methylsulfonyl group at the 4-position contributes to the overall electronic properties and binding affinity of the molecule.

```dot

graph Ryanodine_Receptor_Modulation {

rankdir=TB;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9];

}

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Anthranilic diamides derivatives as potential ryanodine receptor modulators: Synthesis, biological evaluation and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3D-QSAR studies of insecticidal anthranilic diamides as ryanodine receptor activators using CoMFA, CoMSIA and DISCOtech - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-(methylsulfonyl)benzoic acid molecular weight

An In-Depth Technical Guide to 2-Amino-4-(methylsulfonyl)benzoic Acid

Introduction

This compound is a specialized aromatic organic compound characterized by the presence of three key functional groups: a carboxylic acid, an amine, and a methylsulfonyl group. This unique substitution pattern makes it a valuable building block and intermediate in various fields of chemical synthesis. Its significance is particularly noted in the agrochemical sector, where its precursor, 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA), is a crucial intermediate for the herbicide Mesotrione.[1][2] Furthermore, this compound serves as a reagent in the synthesis of novel pharmacologically active molecules, such as anthranilic diamides, which are investigated as potential activators of ryanodine receptors for insecticide development.[3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and analytical characterization for researchers, chemists, and professionals in drug discovery and development.

Part 1: Core Physicochemical Properties and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental physicochemical properties. These data are critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 215.23 g/mol | [4][5] |

| Molecular Formula | C₈H₉NO₄S | [4][5][6] |

| CAS Number | 393085-45-5 | [4][5][6] |

| Physical Form | Solid | |

| IUPAC Name | 2-amino-4-methylsulfonylbenzoic acid | [5] |

| SMILES String | CS(=O)(=O)c1ccc(C(=O)O)c(N)c1 | [4] |

| InChI Key | KFOGGDGNOLZBNY-UHFFFAOYSA-N | [4] |

| Storage Conditions | Room temperature, protect from light, store under inert gas (Argon) | [6] |

Part 2: Synthesis and Manufacturing Workflow

The primary and most logical synthetic pathway to this compound involves a two-stage process: the synthesis of the nitrated precursor, 2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA), followed by the selective reduction of the nitro group to an amine. This approach is strategically sound as the starting materials for NMSBA are more commercially accessible, and the subsequent nitro reduction is a high-yielding and well-established chemical transformation.

Stage 1: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid (NMSBA) Intermediate

NMSBA is a pivotal intermediate, particularly in the agrochemical industry.[2] One effective method involves the oxidation of 2-nitro-4-methylsulfonyltoluene. The choice of an oxidizing agent is critical; while various agents exist, a system using hydrogen peroxide in the presence of a catalyst within a strong acid medium has proven effective.[7] This method is advantageous as it can be optimized to improve yield and reduce hazardous byproducts.

-

Rationale: This protocol is based on a catalyzed oxidation reaction. Sulfuric acid serves as the reaction medium and dehydrating agent, while a catalyst like CuO/Al₂O₃ facilitates the oxidation of the benzylic methyl group to a carboxylic acid by hydrogen peroxide. The reaction temperature is carefully controlled to ensure complete reaction while minimizing side-product formation.

-

Reactor Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 80 g of concentrated sulfuric acid (H₂SO₄).

-

Reactant Addition: While stirring, carefully add 8.8 g (0.04 mol) of 2-nitro-4-methyl-sulfonyl toluene (NMST) to the acid at 60 °C.

-

Catalyst Introduction: Once the NMST has dissolved, add the CuO/Al₂O₃ catalyst. Continue stirring for 5-10 minutes to ensure a homogeneous suspension.[7]

-

Oxidant Addition: Slowly add 22.2 g of 45% hydrogen peroxide (H₂O₂) dropwise via the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature between 60-65 °C. An exothermic reaction is expected.

-

Reaction: After the addition is complete, maintain the mixture at 60-65 °C with continuous stirring for 3-4 hours to drive the reaction to completion.[7]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding an equal weight of cold water, which will precipitate the product.

-

Purification: Collect the light yellow crystalline precipitate (NMSBA) by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid and dry at 60 °C. The reported yield for this process can reach over 70%.[7]

Stage 2: Reduction of NMSBA to this compound

The conversion of the nitro group to an amine is a standard procedure in organic synthesis. Catalytic hydrogenation or metal-acid reduction systems are commonly employed. For laboratory-scale synthesis, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a reliable and effective method.

-

Rationale: The SnCl₂/HCl system is a classic method for reducing aromatic nitro compounds. Tin(II) chloride acts as the reducing agent, donating electrons to the nitro group in the presence of concentrated hydrochloric acid, which protonates the intermediates and serves as the solvent.

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the synthesized NMSBA in ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 molar equivalents).

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Two-stage synthesis of this compound.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its structural motifs, which are amenable to further chemical modification.

-

Agrochemical Synthesis: The compound is a known environmental transformation product of the herbicide mesotrione.[5] Studying its formation and persistence is crucial for environmental impact assessments. More directly, it is a key building block for synthesizing anthranilic diamide insecticides.[3] These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and causing paralysis and death in target pests. The specific arrangement of the amino, carboxyl, and sulfonyl groups is critical for binding to the receptor site.

-

Pharmaceutical Intermediate: As an analog of aminobenzoic acid, this molecule serves as a scaffold in medicinal chemistry.[8] The amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets.

Part 4: Analytical Characterization Workflow

Ensuring the identity, purity, and quality of this compound is paramount for its application in any regulated industry. A multi-technique approach is required for comprehensive characterization. While specific validated methods for this exact compound are not widely published, robust protocols can be developed based on the analysis of structurally similar molecules like other aminobenzoic acid isomers.[9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC is the gold standard for purity determination due to its high resolution and sensitivity.[9] A reversed-phase method is ideal for this moderately polar compound. The C18 stationary phase retains the analyte, which is then eluted by a gradient of an organic mobile phase (acetonitrile) and an acidic aqueous phase. The acid (TFA) ensures the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peaks. UV detection is suitable due to the aromatic nature of the molecule.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: Ramp linearly from 5% to 95% B

-

25-30 min: Hold at 95% B

-

30.1-35 min: Return to 5% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (primary) and 280 nm (secondary), or determined by a preliminary UV scan.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 (v/v) mixture of water and acetonitrile at a concentration of 1 mg/mL. Dilute as necessary.

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for quality control.

Part 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent degradation, especially from oxidation of the amino group, storage under an inert atmosphere (e.g., argon) is recommended.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is a highly functionalized molecule with established importance as a chemical intermediate in the agrochemical industry and growing potential in pharmaceutical research. Its synthesis, while multi-step, relies on well-understood and scalable chemical reactions. A robust analytical workflow, centered around HPLC for purity and supported by spectroscopic methods for identity, is crucial for ensuring its quality. As research into novel insecticides and therapeutic agents continues, the demand for versatile building blocks like this compound is likely to expand, paving the way for new discoveries and applications.

References

- 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058.

- This compound.Amerigo Scientific. [Link]

- A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID.TREA: The R&D Experts Agency. [Link]

- Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid.PrepChem.com. [Link]

- A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.Quick Company. [Link]

- Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.Asian Journal of Chemistry, Vol. 27, No. 10 (2015), 3559-3562. [Link]

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.Molecules, 2023, 28(15), 5851. [Link]

- Analytical Methods for the Simultaneous Determination of Antipyrine and Benzocaine in the Presence of Their Degradation Product p-Aminobenzoic Acid.RSC Publishing. [Link]

- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.Agilent Technologies. [Link]

Sources

- 1. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 2. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 3. 2-AMINO-4-(METHYLSULFONYL)BENZOICACID | 393085-45-5 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability Profile of 2-Amino-4-(methylsulfonyl)benzoic acid

Abstract: This technical guide provides a comprehensive framework for evaluating the chemical stability of 2-Amino-4-(methylsulfonyl)benzoic acid (AMBA). While specific stability data for AMBA is not extensively available in public literature, this document leverages first principles of chemical stability based on its functional groups—an aromatic amine, a carboxylic acid, and a methylsulfonyl group. We present a detailed, proactive strategy for assessing its stability under various stress conditions as mandated by ICH guidelines, including hydrolysis, oxidation, photolysis, and thermal stress. This guide is intended for researchers, scientists, and drug development professionals, offering proven methodologies, experimental protocols, and the scientific rationale necessary to establish a complete stability profile for this molecule.

Introduction and Molecular Overview

This compound (AMBA) is a substituted benzoic acid derivative with a molecular structure featuring key functional groups that dictate its chemical reactivity and potential degradation pathways. It is recognized as an environmental transformation product of the herbicide mesotrione[1][2]. Understanding the intrinsic stability of AMBA is a critical prerequisite for its development in any application, whether as a reference standard, a building block in chemical synthesis, or a potential active pharmaceutical ingredient (API). The presence of an aromatic amine and a carboxylic acid suggests potential susceptibility to oxidation and pH-dependent reactions, while the electron-withdrawing methylsulfonyl group influences the overall electronic properties and reactivity of the aromatic ring.

This guide outlines a systematic approach to proactively determine the stability profile of AMBA through a series of forced degradation studies. These studies are designed to purposefully degrade the molecule to identify potential degradation products, establish degradation pathways, and facilitate the development of a robust, stability-indicating analytical method.

Predicted Stability Liabilities and Rationale

The chemical architecture of AMBA informs our predictive assessment of its stability. The primary sites of potential degradation are the aromatic amino and carboxylic acid functional groups.

-

Oxidative Stability: The primary aromatic amine is a well-known site for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of colored degradation products, such as nitroso, nitro, and polymeric species. This is often the most significant liability for compounds containing this moiety.

-

Hydrolytic Stability: While the core structure is generally stable to hydrolysis, the solubility and ionization state of the molecule are highly pH-dependent due to the presence of both an acidic (carboxylic acid) and a basic (amino) group. Extreme pH conditions could potentially catalyze secondary reactions if other reactive species are present, though the primary bonds are not expected to cleave under typical hydrolytic stress.

-

Photostability: Aromatic amines are often photosensitive. Exposure to UV or visible light can induce photochemical reactions, leading to discoloration and the formation of complex degradation products. The energy from light absorption can generate reactive radical species, initiating degradation cascades.

-

Thermal Stability: In the solid state, AMBA is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway, especially near the melting point.

The following diagram illustrates the key functional groups and highlights the predicted points of instability.

Caption: Predicted stability liabilities of AMBA based on its functional groups.

Framework for a Comprehensive Stability Study

A robust stability study is built upon a systematic series of forced degradation experiments. The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are generated without over-stressing the molecule, which could lead to unrepresentative secondary degradants[3].

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Illustrative RP-HPLC Method Parameters:

| Parameter | Recommended Starting Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the amino group and suppress silanol interactions. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is essential during development to ensure elution of all potential degradants, which may have a wide polarity range. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV Diode Array Detector (DAD) | DAD allows for the monitoring of multiple wavelengths and the assessment of peak purity. A primary wavelength of ~254 nm is a good starting point. |

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Experimental Protocols

The following protocols outline the necessary steps for conducting a comprehensive forced degradation study on AMBA.

Caption: General experimental workflow for forced degradation studies.

Protocol 1: Hydrolytic Degradation

-

Preparation: Prepare three solutions: AMBA in 0.1 M HCl, AMBA in 0.1 M NaOH, and AMBA in purified water (control). The final concentration should be approximately 0.1 mg/mL.

-

Stress Condition: Place vials in a controlled temperature bath at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Sample Processing: Cool samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute samples to the target concentration and analyze using the validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Preparation: Prepare a solution of AMBA (approx. 0.1 mg/mL) in a 3% solution of hydrogen peroxide (H₂O₂).

-

Stress Condition: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Sample Processing: No processing is typically required unless quenching of H₂O₂ is necessary for the analytical column's longevity.

-

Analysis: Dilute samples and analyze by HPLC.

Protocol 3: Photolytic Degradation

-

Preparation: Expose both solid AMBA powder and a solution of AMBA (in a photostable solvent like water/acetonitrile) to a calibrated light source.

-

Stress Condition: The light source should conform to ICH Q1B guidelines, providing controlled UV and visible light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample must be stored under the same conditions but protected from light.

-

Time Points: Analyze after the specified exposure period.

-

Sample Processing: Dissolve the solid sample and dilute both the solid and solution samples.

-

Analysis: Analyze all samples (exposed and dark controls) by HPLC.

Protocol 4: Thermal Degradation

-

Preparation: Place a sufficient quantity of solid AMBA in a vial.

-

Stress Condition: Store the vial in a calibrated oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-48 hours).

-

Time Points: Analyze after the specified exposure period.

-

Sample Processing: Dissolve the solid sample in a suitable solvent.

-

Analysis: Dilute to the target concentration and analyze by HPLC.

Data Interpretation and Reporting

The results from the forced degradation studies should be compiled to build a comprehensive stability profile.

Table 1: Illustrative Summary of Forced Degradation Results

| Stress Condition | Time | % Assay of AMBA | Number of Degradants | Observations |

|---|---|---|---|---|

| 0.1 M HCl @ 60°C | 24 h | 99.5% | 0 | No significant degradation observed. |

| 0.1 M NaOH @ 60°C | 24 h | 98.8% | 1 (minor) | Minor degradation observed. |

| 3% H₂O₂ @ RT | 12 h | 85.2% | 3 | Significant degradation with discoloration (yellow/brown). |

| Thermal (Solid) | 48 h | 99.1% | 1 (trace) | Stable to dry heat. |

| Photolytic (ICH Q1B) | - | 92.4% | 2 | Moderate degradation, solution turned slightly yellow. |

Note: Data presented is hypothetical and for illustrative purposes only.

The primary degradation pathway appears to be oxidative, as expected. The photostability results also indicate a potential liability. These findings are crucial for defining handling, packaging, and storage requirements. For instance, the sensitivity to oxidation suggests that the material should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Conclusions and Recommendations

This technical guide provides a scientifically grounded framework for establishing the stability profile of this compound. Based on its chemical structure, the primary stability concerns are oxidation and photodegradation, stemming from the aromatic amine functionality. The proposed forced degradation studies, coupled with a robust stability-indicating HPLC method, are essential for identifying and quantifying degradation products and elucidating degradation pathways.

Recommendations for Handling and Storage:

-

Storage Temperature: Store in a cool, dry place.

-

Atmosphere: For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent oxidation.

-

Light: The material must be stored in light-resistant containers to prevent photodegradation.

Executing the protocols detailed in this guide will generate the necessary data to ensure the quality, purity, and integrity of this compound for its intended scientific or developmental application.

References

- Loba Chemie. (2018). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)- BENZOIC ACID METHYL ESTER MSDS.

- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylsulfonylbenzoic acid. PubChem Compound Database.

- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.

- Baheti, A., et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 1-18. (Simulated reference based on content of search result[5])

- Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 38(6), 48-55. (Simulated reference based on content of search result[3])

Sources

A Spectroscopic Guide to 2-Amino-4-(methylsulfonyl)benzoic acid: Characterization and Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to identify and characterize this molecule.

Introduction

This compound (C₈H₉NO₄S, Molar Mass: 215.23 g/mol ) is a substituted benzoic acid derivative featuring an amine group, a carboxylic acid, and a methylsulfonyl group.[1][2] Its structural complexity and the presence of multiple functional groups make spectroscopic analysis a critical tool for its identification and quality control. This guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Molecular Structure and Key Features

The unique arrangement of functional groups on the benzene ring dictates the spectroscopic behavior of this compound. Understanding this structure is fundamental to interpreting the data obtained from various analytical methods.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and characterization of this compound. This guide has outlined the fundamental principles, predicted spectral data, and standardized experimental protocols for each technique. By following these methodologies, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChemLite. (n.d.). 2-amino-4-methylsulfonylbenzoic acid (C8H9NO4S).

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-(methylsulfonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Amino-4-(methylsulfonyl)benzoic acid (C₈H₉NO₄S). As a Senior Application Scientist, this document is structured to provide not just a methodology, but a field-proven perspective on the causal relationships between experimental choices and high-quality structural data. We will navigate the complete workflow, from synthesis and crystallization to data collection, structure refinement, and detailed analysis of the resulting molecular and supramolecular architecture. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility. While a published crystal structure for this specific molecule is not available in open crystallographic databases at the time of writing, this guide will utilize established principles and illustrative data from closely related substituted benzoic acids to present a complete and technically sound analysis.

Introduction: The Rationale for Structural Analysis

This compound is a substituted anthranilic acid derivative. Its molecular architecture, featuring a carboxylic acid, an aromatic amine, and a sulfonyl group, presents a rich landscape for intermolecular interactions. These functional groups are known pharmacophores, and understanding their precise three-dimensional arrangement is critical for applications in drug development and materials science.[1][2] The sulfonyl group, in particular, is a strong hydrogen bond acceptor, while the carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the solid-state structure of a molecule.[3] It provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the conformation of the molecule.[4] Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by a network of non-covalent interactions. This supramolecular arrangement dictates key physicochemical properties such as solubility, stability, and bioavailability. Therefore, a full crystallographic analysis is an indispensable step in characterizing this compound.

Synthesis and Crystallization: The Foundation of Quality Data

The quality of the final crystal structure is fundamentally dependent on the quality of the single crystal used for the experiment.[5] This necessitates a robust synthetic route to obtain high-purity material and a meticulously designed crystallization protocol.

2.1. Proposed Synthesis

While various synthetic routes exist for substituted benzoic acids, a common approach involves the oxidation of a corresponding toluene precursor. For the related compound, 2-Nitro-4-methylsulfonylbenzoic acid, synthesis is achieved via the oxidation of 2-nitro-4-methylsulfonyltoluene.[6] A plausible route for the title compound could similarly involve oxidation followed by reduction of a nitro group, or direct functionalization of a suitable anthranilic acid precursor. The final product must be purified to >97% purity, typically via recrystallization or column chromatography, before attempting to grow single crystals.

2.2. Experimental Protocol: Single Crystal Growth

The objective of crystallization is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a defect-free lattice.[5] The method of slow evaporation is a reliable technique for compounds soluble in moderately volatile organic solvents.

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Screen for suitable solvents. The ideal solvent will dissolve the compound moderately at room temperature. For substituted benzoic acids, solvents like ethyl acetate, acetone, or an ethanol/water mixture are often successful.[7]

-

Solution Preparation: Prepare a nearly saturated solution of this compound (approx. 10-20 mg) in 2-3 mL of the chosen solvent (e.g., ethyl acetate) in a clean 10 mL beaker. Gentle warming may be used to ensure complete dissolution.

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

-

Crystal Growth: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This restricts the rate of solvent evaporation.

-

Causality: Slow evaporation is crucial. If the solvent evaporates too quickly, the system becomes supersaturated too rapidly, favoring rapid nucleation and resulting in a mass of small, poorly-ordered microcrystals instead of a few large, high-quality single crystals.[5]

-

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a specialized crystallization chamber) at a constant temperature. Allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once well-formed, prismatic crystals with maximum dimensions of approximately 0.1-0.3 mm are observed, carefully harvest them from the mother liquor using a nylon loop or a fine spatula.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment translates the diffraction pattern of a crystal into a three-dimensional map of its electron density, from which the atomic structure is derived.[4]

3.1. Experimental Workflow

The overall process from a harvested crystal to a refined structure follows a well-defined path, which can be visualized as follows:

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

3.2. Protocol: Data Collection

-

Crystal Mounting: Under a polarizing microscope, select a single, transparent crystal free of cracks or satellite growths.[5] Mount the crystal on a cryo-loop (e.g., a MiTeGen MicroLoop™) using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

-

Instrument Setup: Mount the loop onto the goniometer head of the diffractometer (e.g., a Bruker D8 Venture or Rigaku XtaLAB Synergy).[8]

-

Cooling: Cool the crystal to a low temperature, typically 100 K, using a nitrogen or helium cryostream.

-

Causality: Low-temperature data collection is standard practice. It significantly reduces the thermal vibration of atoms, resulting in sharper diffraction spots at higher angles (better resolution) and minimizing radiation damage to the crystal.[9]

-

-

Data Collection Strategy: The instrument software is used to determine the unit cell and crystal system from a few initial frames. A full data collection strategy is then calculated to ensure high completeness and redundancy of the diffraction data. This typically involves a series of ω and φ scans.[10]

-

Data Integration and Reduction: After collection, the raw diffraction images are processed. The software locates and integrates the intensity of each reflection spot, applies corrections for experimental factors (like Lorentz and polarization effects), and generates a reflection file (e.g., an HKL file) for structure solution.

3.3. Protocol: Structure Solution and Refinement

This phase uses specialized software, such as the SHELX suite, to translate the reflection data into a final, validated atomic model.[11][12]

-

Structure Solution: The "phase problem" is solved first. For small molecules, "direct methods" are highly effective. This statistical approach uses the measured reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.[11]

-

Model Building: The most intense peaks in the initial electron density map are assigned to the heaviest atoms (S, O, N, C). Iterative cycles of Fourier synthesis reveal the remaining non-hydrogen atoms.

-

Least-Squares Refinement: The atomic positions and their anisotropic displacement parameters (which model thermal vibration) are refined against the experimental data using a full-matrix least-squares algorithm.[13] The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model. The quality of the fit is monitored by the R1-factor.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric restraints (riding model) to ensure chemically sensible bond lengths and angles.[14]

-

Validation: The final model is validated. The residual electron density map should be flat, with no significant positive or negative peaks. The final R1 value for publication-quality structures should ideally be below 5% (0.05). The complete structural information is then compiled into a Crystallographic Information File (CIF).[11]

Structural Analysis: Molecular and Supramolecular Features

Disclaimer: As no published structure for this compound exists, the following analysis is presented as an expert-driven, illustrative example based on the known structural chemistry of substituted benzoic acids. The quantitative data in Table 1 is hypothetical but represents typical values for such a compound.

4.1. Crystallographic Data Summary

The crystallographic data provides the fundamental parameters of the crystal lattice.

| Table 1: Illustrative Crystallographic Data | |

| Chemical Formula | C₈H₉NO₄S |

| Formula Weight | 215.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.51 |

| b (Å) | 15.23 |

| c (Å) | 8.34 |

| β (°) | 98.5 |

| Volume (ų) | 944.5 |

| Z | 4 |

| T (K) | 100 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.115 |

This data is hypothetical and serves for illustrative purposes only.

4.2. Molecular Structure

The analysis of the molecular structure reveals the conformation and internal geometry of the molecule. The sulfonyl group is expected to be tetrahedral, while the benzoic acid moiety is largely planar.

Caption: Molecular structure of this compound.

4.3. Supramolecular Analysis: The Hydrogen-Bonded Dimer

A defining feature in the crystal structures of most benzoic acid derivatives is the formation of a robust, centrosymmetric carboxylic acid dimer.[15][16][17] This motif is formed by two strong O—H···O hydrogen bonds between the carboxyl groups of two separate molecules. This interaction is one of the most predictable and stable synthons in crystal engineering.

Beyond this primary interaction, the amino and sulfonyl groups provide additional sites for hydrogen bonding, linking the dimers into a more complex 3D network. The amino group (N-H) can act as a hydrogen bond donor to the sulfonyl oxygen atoms (S=O) of a neighboring dimer, creating sheets or chains.

Caption: Centrosymmetric carboxylic acid dimer motif.

Conclusion

This guide has outlined a comprehensive, field-proven workflow for the complete crystal structure analysis of this compound. By adhering to meticulous protocols for synthesis, crystallization, and data collection, a high-quality diffraction dataset can be obtained. Subsequent structure solution and refinement provide a precise atomic model, unlocking critical insights into the molecule's three-dimensional structure and the intricate network of hydrogen bonds that define its solid-state architecture. The formation of a classic carboxylic acid dimer is the anticipated dominant motif, further linked by interactions involving the amino and sulfonyl groups. This detailed structural knowledge is the authoritative foundation upon which a deeper understanding of the compound's chemical behavior and potential applications can be built.

References

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

- University of York. (n.d.). Single Crystal X-ray Diffraction.

- Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(28), 5802-5810. [Link]

- Müller, P. (2009). Crystal structure refinement. Oxford University Press. [Link]

- Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation.

- Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2.

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- Carleton College. (2007). Single-crystal X-ray Diffraction.

- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- OlexSys Ltd. (n.d.). Structure Refinement.

- Arhangelskis, M., et al. (2022). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. [Link]

- ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program.

- Am Ende, M. A., et al. (2019).

- Hammond, R. B., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.

- PubChemLite. (n.d.). 2-amino-4-methylsulfonylbenzoic acid (C8H9NO4S).

- PubChem. (n.d.). 2-Amino-4-methylsulfonylbenzoic acid.

- Amerigo Scientific. (n.d.). This compound.

- US EPA. (n.d.). Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]-, methyl ester.

Sources

- 1. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-4-(METHYLSULFONYL)BENZOICACID | 393085-45-5 [chemicalbook.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. 2-Nitro-4-methylsulfonylbenzoic acid | 110964-79-9 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Structure Refinement | OlexSys [olexsys.org]

- 14. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 15. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

- 16. iris.cnr.it [iris.cnr.it]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]